methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941978-81-0
VCID: VC11871117
InChI: InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H9Cl2NO4S2
Molecular Weight: 366.2 g/mol

methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 941978-81-0

Cat. No.: VC11871117

Molecular Formula: C12H9Cl2NO4S2

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate - 941978-81-0

Specification

CAS No. 941978-81-0
Molecular Formula C12H9Cl2NO4S2
Molecular Weight 366.2 g/mol
IUPAC Name methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3
Standard InChI Key PJSOEWGAPDRYRN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate belongs to the class of sulfonamide-bearing heterocyclic compounds. Its structure comprises:

  • A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a methyl ester (-COOCH₃) and at the 3-position with a sulfamoyl group (-SO₂NH-).

  • A 2,4-dichlorophenyl group attached to the sulfamoyl nitrogen, introducing steric and electronic effects due to the ortho and para chlorine substituents.

The presence of electron-withdrawing chlorine atoms and the sulfamoyl group significantly influences the compound’s electronic distribution, solubility, and potential intermolecular interactions .

Table 1: Inferred Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₂H₉Cl₂N₂O₄S₂
Molecular Weight~392.24 g/molCalculated from
logP~3.5 (lipophilicity)
Hydrogen Bond Donors1 (sulfamoyl -NH)
Hydrogen Bond Acceptors7 (ester, sulfonyl, thiophene)
Polar Surface Area~62.4 Ų

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate likely follows a multi-step protocol analogous to related sulfamoyl-thiophenes :

  • Thiophene Core Functionalization:

    • Bromination or lithiation of methyl thiophene-2-carboxylate to introduce reactivity at the 3-position.

  • Sulfamoylation:

    • Reaction with 2,4-dichlorophenylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfamoyl group.

  • Esterification:

    • Retention of the methyl ester at the 2-position, often introduced early in the synthesis via Fischer esterification.

Critical Reaction Conditions

  • Temperature: Sulfamoylation typically occurs at 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for sulfamoyl chloride reactions .

  • Catalysis: Lewis acids like AlCl₃ may enhance electrophilic substitution on the thiophene ring .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the 2,4-dichloro variant are unavailable, analogous compounds exhibit characteristic signals:

  • ¹H NMR:

    • Thiophene protons: δ 6.8–7.5 ppm (split by adjacent substituents) .

    • Dichlorophenyl protons: δ 7.2–7.6 ppm (aromatic coupling patterns).

    • Methyl ester: δ 3.7–3.9 ppm (singlet) .

  • ¹³C NMR:

    • Carbonyl (COOCH₃): ~165–170 ppm .

    • Sulfonyl (SO₂): ~125–135 ppm .

Mass Spectrometry

  • ESI-MS: Predicted molecular ion [M+H]⁺ at m/z 393.1 (C₁₂H₉Cl₂N₂O₄S₂) with characteristic chlorine isotopic patterns.

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability

Data from structurally similar sulfamoyl-thiophenes suggest moderate metabolic stability:

  • Microsomal Half-Life: ~30–60 minutes in human liver microsomes .

  • Primary Metabolites: Hydrolysis of the methyl ester to the carboxylic acid and oxidative dechlorination.

Table 2: In Vitro ADME Parameters (Inferred)

ParameterValueSource Analogue
Plasma Protein Binding>99% (highly bound)
CYP InhibitionLow (IC₅₀ > 10 μM)
Permeability (Caco-2)Moderate (Papp ~5 × 10⁻⁶ cm/s)

Mechanistic Insights

Sulfamoyl-thiophenes are hypothesized to exert bioactivity via:

  • Enzyme Inhibition: Interaction with carbonic anhydrases or tyrosine kinases due to the sulfamoyl group’s zinc-binding capacity .

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) in cancer cell lines.

Challenges and Future Directions

Toxicity Profiling

  • Off-Target Effects: Sulfamoyl groups may inhibit off-target enzymes (e.g., carbonic anhydrase IV), requiring selective derivatization .

  • Genotoxicity Screening: Chlorinated aromatic systems warrant Ames testing and micronucleus assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator